4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Overview
Description
Synthesis Analysis
- The synthesis of similar pyrazole compounds involves reactions with various reagents. For instance, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized using ethyl 2-cyano-3,3-dimethylthioacrylate (L. Minga, 2005).
Molecular Structure Analysis
- The molecular structure of related compounds has been determined using X-ray diffraction methods, revealing details like crystal space groups and molecular dimensions (L. Minga, 2005).
Chemical Reactions and Properties
- Pyrazole compounds exhibit diverse chemical reactions. For instance, ethyl β-methoxycrotonate reacts with substituted carbonyl compounds to yield various pyrazole derivatives (M. Y. Shandala, M. T. Ayoub, M. Mohammad, 1984).
Physical Properties Analysis
- Physical properties like crystal systems, space groups, and molecular dimensions are characteristic of pyrazole compounds, as shown in crystallographic studies (L. Minga, 2005).
Chemical Properties Analysis
- Pyrazole derivatives exhibit properties like fungicidal and plant growth regulation activities, indicating their potential in various applications (L. Minga, 2005).
Scientific Research Applications
1. Medicinal Chemistry and Drug Discovery Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been used as scaffolds in the synthesis of bioactive chemicals . They have shown a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
3. Coordination Chemistry In coordination chemistry, pyrazoles are often used . The specifics of their use in this field are not provided in the sources.
4. Organometallic Chemistry Pyrazoles have applications in organometallic chemistry . The sources do not provide detailed information on the specific applications and methods of use in this field.
5. Synthesis of 1,4’-Bipyrazoles “4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in the field of organic chemistry and have various applications in medicinal chemistry and materials science.
6. Preparation of Solid Hexacoordinate Complexes Another application of “4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride” is in the preparation of solid hexacoordinate complexes . These complexes have potential applications in the field of coordination chemistry.
7. Synthesis of N-Heterocycles Pyrazoles can be used in the synthesis of N-Heterocycles . They can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
8. Synthesis of Bioactive Chemicals Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used in reactions in various media .
9. Synthesis of Functionalized Pyrazoles A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . This reaction offers good yields and high selectivity at room temperature .
10. Synthesis of 1,4-Disubstituted Pyrazoles Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles . This reaction offers high selectivity and wide substrate scope with only water and hydrogen gas as the byproducts .
Safety And Hazards
“4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride” may cause skin irritation (H315) and eye irritation (H319). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water/soap if skin irritation occurs (P302 + P352)5.
Future Directions
The future directions for “4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride” are not provided in the search results. However, given the wide range of reactions that pyrazoles can undergo, there are likely many potential avenues for future research.
properties
IUPAC Name |
4-bromo-2-ethyl-5-methylpyrazole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIQRBJWODQUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384060 | |
Record name | 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |
CAS RN |
175277-00-6 | |
Record name | 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-00-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.